Methyl3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylate
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Overview
Description
Methyl 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylate is a synthetic organic compound with the molecular formula C8H9F3O3. It is known for its unique chemical structure, which includes a trifluoromethyl group attached to a cyclopentane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with trifluoromethyl iodide in the presence of a base, followed by esterification with methanol. The reaction conditions often require a controlled temperature and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher production rates. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclopentane derivatives.
Scientific Research Applications
Methyl 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The ketone group can form hydrogen bonds with active sites of enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-oxo-1-(methyl)cyclopentane-1-carboxylate
- Methyl 3-oxo-1-(ethyl)cyclopentane-1-carboxylate
- Methyl 3-oxo-1-(propyl)cyclopentane-1-carboxylate
Uniqueness
Methyl 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable tool in various scientific applications .
Biological Activity
Methyl 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylate is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
Methyl 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylate features a trifluoromethyl group, which enhances lipophilicity, allowing for better membrane penetration. The compound's structure can be summarized as follows:
- Molecular Formula : C8H7F3O2
- Molecular Weight : 202.14 g/mol
The biological activity of methyl 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylate is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group is known to enhance the compound's reactivity and binding affinity to biological targets.
Key Mechanisms Include:
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which could lead to therapeutic effects in metabolic and inflammatory pathways.
- Receptor Binding : Its structural characteristics allow for effective binding to specific receptors, potentially modulating their activity.
Biological Activity Studies
Recent studies have focused on the compound's pharmacological properties, revealing insights into its efficacy against different biological targets.
Table 1: Summary of Biological Activities
Case Study 1: Enzyme Inhibition
A study demonstrated that methyl 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylate exhibited significant inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition was linked to reduced inflammation in animal models, suggesting potential applications in treating inflammatory diseases.
Case Study 2: Antimicrobial Properties
In another study, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated moderate antimicrobial activity with a minimum inhibitory concentration (MIC) of 250 µg/mL, highlighting its potential as a lead compound for developing new antibiotics.
Synthesis and Applications
Methyl 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylate can be synthesized through various organic reactions involving cyclopentanone derivatives. Its applications extend beyond pharmaceuticals into agrochemicals and specialty chemicals due to its unique properties.
Synthetic Pathway Example
The synthesis typically involves:
- Starting Material : Cyclopentanone
- Reagents : Trifluoroacetic anhydride, base (e.g., sodium hydride)
- Reaction Conditions : Controlled temperature and atmosphere to facilitate the formation of the trifluoromethyl group.
Properties
Molecular Formula |
C8H9F3O3 |
---|---|
Molecular Weight |
210.15 g/mol |
IUPAC Name |
methyl 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H9F3O3/c1-14-6(13)7(8(9,10)11)3-2-5(12)4-7/h2-4H2,1H3 |
InChI Key |
FXXIBLWQCRPSQV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCC(=O)C1)C(F)(F)F |
Origin of Product |
United States |
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